Oclacitinib maleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

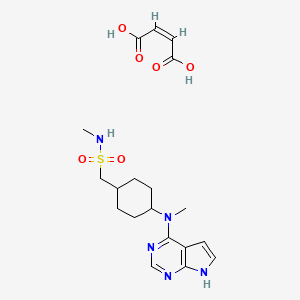

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIGDTLRBSNOBV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-27-0 | |

| Record name | Oclacitinib maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCLACITINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oclacitinib Maleate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Introduction: Targeting the Nexus of Allergy, Inflammation, and Pruritus

Oclacitinib maleate, marketed as APOQUEL®, is a novel therapeutic agent that has significantly advanced the management of allergic dermatitis in veterinary medicine.[1] It functions as a selective Janus kinase (JAK) inhibitor, targeting the intracellular signaling pathways that drive the clinical signs of allergy, inflammation, and pruritus.[2][3] Unlike broad-spectrum immunosuppressants, oclacitinib offers a targeted approach by modulating the activity of specific cytokines involved in the pathogenesis of these conditions.[4] This guide provides an in-depth technical exploration of the in vitro mechanism of action of oclacitinib, detailing its molecular interactions and the experimental methodologies used to characterize its function. This information is critical for researchers, scientists, and drug development professionals seeking to understand and leverage this important therapeutic modality.

The Core Target: The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by numerous cytokines to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.[5][6] The pathway is fundamental to understanding oclacitinib's mechanism of action.

Mechanism of JAK-STAT Signaling:

-

Cytokine Binding: The process begins when a cytokine binds to its specific receptor on the cell surface.[7]

-

JAK Activation: This binding event brings the intracellular domains of the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[8]

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins.[5] The STATs are subsequently phosphorylated by the JAKs.

-

Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[6]

Many of the cytokines implicated in the pathology of allergic dermatitis, including IL-2, IL-4, IL-6, IL-13, and the key pruritogenic cytokine IL-31, rely on the JAK-STAT pathway for signal transduction.[2][9][10] A significant number of these cytokines require JAK1 as an obligate partner for signaling.[3][9]

Oclacitinib's Direct Molecular Intervention

Oclacitinib exerts its therapeutic effect by directly inhibiting the activity of JAK enzymes.[11] It is a competitive inhibitor that occupies the adenosine triphosphate (ATP)-binding pocket of the JAK kinase domain.[5] By blocking ATP from binding, oclacitinib prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade.[5][12] This blockade effectively reduces the production of pro-inflammatory and pruritogenic cytokines that are dependent on the JAK-STAT pathway.[2][10]

The key to oclacitinib's efficacy and safety profile lies in its selectivity. In vitro studies have demonstrated that oclacitinib preferentially inhibits JAK1.[2][5] This selectivity is crucial because many cytokines involved in allergy and pruritus, such as IL-31, signal through JAK1.[9][13] While it also inhibits other JAKs at higher concentrations, its primary activity at therapeutic doses is targeted at JAK1-dependent pathways.[10][13]

In Vitro Evaluation: Quantifying Potency and Selectivity

The in vitro characterization of oclacitinib's mechanism of action relies on two main types of assays: biochemical kinase assays and cell-based functional assays.

Biochemical Kinase Assays: Direct Enzyme Inhibition

These assays directly measure the ability of oclacitinib to inhibit the enzymatic activity of isolated JAK kinases.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of oclacitinib against specific JAK family members (JAK1, JAK2, JAK3, TYK2).

Causality Behind Experimental Choices:

-

Recombinant Kinase Domains: The use of purified, recombinant active kinase domains of each JAK isoform ensures that the inhibitory activity measured is a direct effect on the enzyme, free from the complexities of a cellular environment.[9]

-

ATP Concentration: Assays are typically run at an ATP concentration close to the Michaelis constant (Km) of the enzyme. This is critical because as an ATP-competitive inhibitor, oclacitinib's apparent potency would be artificially reduced at non-physiologically high ATP concentrations. Using Km ensures the IC₅₀ values are relevant and comparable.[9]

Protocol: In Vitro Kinase Inhibition Assay

-

Enzyme Preparation: Use recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2.[9]

-

Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer (e.g., kinase reaction buffer with DMSO).

-

Reaction Setup: In a 96-well plate, combine the recombinant JAK enzyme, a specific peptide substrate, and the various concentrations of oclacitinib.

-

Initiation: Start the kinase reaction by adding a solution containing ATP (at the Km concentration for each specific JAK enzyme).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Quantify the amount of phosphorylated substrate. A common method is a microfluidics-based mobility shift assay (e.g., Caliper technology), which separates the phosphorylated product from the non-phosphorylated substrate based on charge differences.[9]

-

Data Analysis: Calculate the percentage of kinase inhibition for each oclacitinib concentration relative to a vehicle control (DMSO only). Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validating System:

-

Positive Control: A reaction with the enzyme and substrate but no inhibitor (vehicle control) establishes 100% enzyme activity.

-

Negative Control: A reaction mixture without the enzyme or ATP confirms that the signal is dependent on kinase activity.

Data Summary: Oclacitinib's Selectivity Profile

Biochemical assays reveal that oclacitinib is most potent against JAK1.[2][9]

| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. JAK1) |

| JAK1 | 10 | 1.0x |

| JAK2 | 18 | 1.8x |

| TYK2 | 84 | 8.4x |

| JAK3 | 99 | 9.9x |

| Data compiled from Gonzales et al. (2014).[9][10] |

This data clearly demonstrates a preferential inhibition of JAK1 over other JAK family members, with a nearly 10-fold selectivity for JAK1 versus JAK3.[10] Furthermore, oclacitinib shows high specificity for JAK enzymes, as it does not significantly inhibit a panel of 38 other non-JAK kinases when tested at concentrations up to 1000 nM.[2][9]

Cell-Based Functional Assays: Inhibition in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that this activity translates into functional inhibition of cytokine signaling within a living cell.

Objective: To determine the IC₅₀ of oclacitinib for the functional activity of specific JAK1-dependent cytokines (e.g., IL-31, IL-4, IL-6).

Causality Behind Experimental Choices:

-

Choice of Cell Line: The selection of an appropriate cell line is critical. The chosen cells must express the necessary cytokine receptors and JAK/STAT signaling components. For example, canine DH82 cells can be used to validate IL-31-induced STAT3 phosphorylation.[10]

-

Endpoint Measurement: Measuring the phosphorylation of STAT proteins (pSTAT) is a direct and proximal readout of JAK activity. This is preferable to measuring more downstream effects (like cell proliferation or gene expression), which can be influenced by other signaling pathways.

Protocol: Cytokine-Induced STAT Phosphorylation Assay (e.g., IL-31)

-

Cell Culture: Culture a suitable canine cell line (e.g., DH82 macrophages) that expresses the IL-31 receptor complex.

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Serum Starvation: To reduce baseline signaling, incubate the cells in a low-serum or serum-free medium for several hours prior to the experiment.

-

Inhibitor Pre-treatment: Add serial dilutions of oclacitinib to the cells and incubate for 1-2 hours. This allows the compound to enter the cells and bind to its target.

-

Cytokine Stimulation: Add a pre-determined concentration of recombinant canine IL-31 to stimulate the JAK-STAT pathway.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) to allow for maximal STAT phosphorylation.

-

Cell Lysis & Detection: Lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) using a sensitive detection method such as an ELISA, Western blot, or flow cytometry.

-

Data Analysis: Normalize the pSTAT3 signal to the total amount of STAT3 or a housekeeping protein. Calculate the percentage of inhibition relative to the cytokine-stimulated control and determine the IC₅₀ value.

Self-Validating System:

-

Positive Control: Cells stimulated with the cytokine but without oclacitinib establish the maximum (100%) phosphorylation signal.

-

Negative Control: Unstimulated cells (no cytokine) establish the baseline level of phosphorylation.

Data Summary: Inhibition of JAK1-Dependent Cytokines

Cell-based assays confirm that oclacitinib effectively inhibits the function of cytokines that rely on JAK1 for signaling, while having minimal impact on those that do not.[2][3][9]

| Cytokine | JAK Pairing | Function | IC₅₀ (nM) |

| IL-31 | JAK1/JAK2 | Pruritus, Inflammation | 99 |

| IL-2 | JAK1/JAK3 | T-cell Proliferation | 36 |

| IL-4 | JAK1/JAK3 | Allergic Inflammation (Th2) | 43 |

| IL-6 | JAK1/JAK2 | Inflammation | 249 |

| IL-13 | JAK1/JAK2/TYK2 | Allergic Inflammation (Th2) | 114 |

| Erythropoietin (EPO) | JAK2/JAK2 | Hematopoiesis | > 1000 |

| GM-CSF | JAK2/JAK2 | Hematopoiesis | > 1000 |

| Data compiled from Gonzales et al. (2014).[2][9] |

These results demonstrate that oclacitinib is a targeted therapy that selectively inhibits JAK1-dependent cytokines involved in allergy, inflammation, and pruritus.[2][4][9] The significantly higher IC₅₀ values for JAK2-dependent cytokines like EPO and GM-CSF underscore its selectivity in a cellular context and provide a molecular basis for its favorable safety profile concerning hematopoiesis.[3][13]

Conclusion

The in vitro mechanism of action of this compound is characterized by potent and selective inhibition of the Janus kinase enzyme family, with a clear preference for JAK1. This activity is substantiated by rigorous biochemical and cell-based assays that quantify its inhibitory potency and selectivity. By competitively blocking the ATP-binding site of JAK1, oclacitinib effectively abrogates the signaling of key cytokines involved in the pathophysiology of allergic dermatitis and pruritus. This targeted approach, which spares critical JAK2-dependent hematopoietic pathways at therapeutic concentrations, forms the scientific foundation for its successful clinical application. The experimental frameworks detailed herein provide a robust and validated system for the continued study and development of selective JAK inhibitors in veterinary and human medicine.

References

-

Gonzales, A. J., et al. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 317-324. [Link][2][3][9][14]

-

ResearchGate. (n.d.). Inhibitory activity of oclacitinib against Janus kinase (JAK) family... ResearchGate. [Link][10]

-

Maślanka, T., & Jasiecka-Mikołajczyk, A. (2022). Oclacitinib, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells. International Journal of Molecular Sciences, 23(23), 15217. [Link][11]

-

PubMed. (2014). Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. PubMed. [Link][2]

-

Cosgrove, S. B., et al. (2023). Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs. Veterinary Clinics of North America: Small Animal Practice, 53(1), 1-13. [Link][13]

-

ResearchGate. (n.d.). Immunomodulatory in vitro effects of oclacitinib on canine T-cell proliferation and cytokine production. ResearchGate. [Link][4]

-

Lee, H., et al. (2023). Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines. Journal of Veterinary Science, 24(1), e11. [Link][15]

-

R Discovery. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. R Discovery. [Link][14]

-

Jasiecka-Mikołajczyk, A., et al. (2024). Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis. Polish Journal of Veterinary Sciences, 27(1), 1-10. [Link][1]

-

Lee, J. Y., & Lee, J. S. (2023). Itch and Janus Kinase Inhibitors. Acta Dermato-Venereologica, 103, adv00861. [Link][6][16]

-

Guttman-Yassky, E., et al. (2023). The role of Janus kinase signaling in the pathology of atopic dermatitis. Journal of Allergy and Clinical Immunology, 152(6), 1394-1404. [Link][8]

-

Otsuka, A., et al. (2022). Exploring the role of Janus kinase (JAK) in atopic dermatitis: a review of molecular mechanisms and therapeutic strategies. Expert Opinion on Therapeutic Targets, 26(11), 987-997. [Link][17]

-

Kim, M., et al. (2023). Efficacy of oral JAK1 or JAK1/2 inhibitor for treating refractory pruritus in dystrophic epidermolysis bullosa: A retrospective case series. The Journal of Dermatology, 51(2), 230-236. [Link][18]

Sources

- 1. Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zoetisus.com [zoetisus.com]

- 4. researchgate.net [researchgate.net]

- 5. Oclacitinib|JAK Inhibitor|Research Use Only [benchchem.com]

- 6. Itch and Janus Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zoetis-russia.com [zoetis-russia.com]

- 8. alergoveterinaria.com.br [alergoveterinaria.com.br]

- 9. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Oclacitinib - Wikipedia [en.wikipedia.org]

- 13. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Itch and Janus Kinase Inhibitors | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 17. tandfonline.com [tandfonline.com]

- 18. Efficacy of oral JAK1 or JAK1/2 inhibitor for treating refractory pruritus in dystrophic epidermolysis bullosa: A retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Analysis of Oclacitinib Maleate's Kinase Selectivity: A Guide for Researchers

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive examination of oclacitinib maleate, a Janus kinase (JAK) inhibitor, with a specific focus on its selectivity for JAK1 over JAK3. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of oclacitinib's mechanism of action and the scientific principles underlying its targeted efficacy.

Introduction: The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines, interferons, and hormones, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3] The pathway is initiated when a ligand binds to its corresponding cell-surface receptor, leading to the activation of receptor-associated JAKs.[4][5] This family of cytoplasmic tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][5]

The specific pairing of JAKs with different cytokine receptors dictates the downstream biological response.[5][6]

-

JAK1 is broadly involved in the signaling of many pro-inflammatory and pruritogenic (itch-causing) cytokines.[4][6][7]

-

JAK2 is crucial for signaling pathways related to hematopoiesis, driven by cytokines like erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[6][8]

-

JAK3 primarily associates with the common gamma chain (γc) of cytokine receptors, and is essential for the signaling of cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[6]

-

TYK2 is involved in the signaling of cytokines such as IL-12 and IL-23.[6]

Given the central role of JAKs in mediating inflammatory and immune responses, they have emerged as significant therapeutic targets for a range of diseases.[1][9]

This compound: A Selective JAK Inhibitor

Oclacitinib, marketed as Apoquel®, is a novel JAK inhibitor developed for veterinary medicine to control pruritus associated with allergic dermatitis and atopic dermatitis in dogs.[7][8][10] Chemically, it is a synthetic cyclohexylamino pyrrolopyrimidine.[7][10] Its therapeutic effect stems from its ability to modulate the activity of cytokines involved in inflammation and pruritus by inhibiting JAK enzyme function.[8]

Mechanism of Action

Oclacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK enzymes.[11] This action prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory and pruritogenic cytokines.[10][12] Specifically, oclacitinib has been shown to inhibit the function of JAK1-dependent cytokines involved in allergy and inflammation, such as IL-2, IL-4, IL-6, and IL-13, as well as the key pruritogenic cytokine, IL-31.[4][7]

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Oclacitinib.

Quantitative Analysis of JAK1 vs. JAK3 Selectivity

The therapeutic efficacy and safety profile of a JAK inhibitor are significantly influenced by its selectivity for the different JAK family members.[11] Oclacitinib has demonstrated a preferential inhibition of JAK1.[7][13]

In Vitro Enzyme Inhibition Assays

The potency and selectivity of oclacitinib have been quantified using isolated enzyme systems. The half-maximal inhibitory concentration (IC50) is a standard measure of the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.

A key study determined the IC50 values of oclacitinib against recombinant human active kinase domains of the JAK family members.[7] The results clearly illustrate a higher potency for JAK1.

| JAK Family Member | Oclacitinib IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 18 |

| JAK3 | 99 |

| TYK2 | 84 |

| Table 1: Inhibitory activity of oclacitinib against JAK family members in isolated enzyme systems.[7][13] |

Based on these IC50 values, the selectivity of oclacitinib can be calculated:

This demonstrates that oclacitinib is nearly 10 times more potent at inhibiting JAK1 than JAK3 in a cell-free system.[1][7][13] Furthermore, oclacitinib showed minimal to no activity against a panel of 38 other non-JAK kinases, highlighting its specificity for the JAK family.[7][14]

Cellular Assays and Functional Selectivity

While enzymatic assays provide crucial data on direct kinase inhibition, cellular assays offer insights into the functional consequences of this inhibition within a biological context. Oclacitinib's selectivity is further evidenced by its differential effects on cytokine-dependent cellular responses.

-

JAK1-dependent Cytokines: Oclacitinib effectively inhibits the function of cytokines that rely on JAK1 for signal transduction, including IL-2 (JAK1/JAK3), IL-4 (JAK1/JAK3), IL-6 (JAK1/JAK2), IL-13 (JAK1/JAK2), and IL-31 (JAK1/JAK2), with IC50 values in cellular assays ranging from 36 to 249 nM.[7][14]

-

Non-JAK1-dependent Cytokines: In contrast, oclacitinib has minimal impact on cytokines that do not utilize JAK1, such as erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which signal through JAK2/JAK2 pairings.[7][14] For these cytokines, the IC50 values are greater than 1000 nM.[7][14]

This pattern of activity in cellular models strongly suggests that the inhibition of JAK1 is the primary driver of oclacitinib's therapeutic effects.[7] The recommended dosing regimen for oclacitinib is designed to achieve plasma concentrations that preferentially inhibit JAK1-dependent cytokines while having minimal effect on JAK2-dependent pathways involved in hematopoiesis.[6][15]

Methodologies for Determining Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A multi-faceted approach combining biochemical and cellular assays is essential for a comprehensive understanding.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol outlines a general method for determining the IC50 of a compound against isolated kinase enzymes, similar to the approach used to characterize oclacitinib.

Objective: To quantify the concentration-dependent inhibition of JAK1 and JAK3 kinase activity by oclacitinib.

Materials:

-

Recombinant human active kinase domains for JAK1 and JAK3.

-

Specific peptide substrate for each kinase.

-

ATP (Adenosine triphosphate).

-

This compound (serial dilutions).

-

Assay buffer.

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Microplate reader.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of dilutions of oclacitinib in an appropriate solvent (e.g., DMSO), followed by a final dilution in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the recombinant JAK1 or JAK3 enzyme, the specific peptide substrate, and the various concentrations of oclacitinib.

-

Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

-

Termination and Detection: Stop the kinase reaction and measure the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a suitable detection method. For instance, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the kinase activity.

-

Data Analysis:

-

Plot the kinase activity (e.g., luminescence) against the logarithm of the oclacitinib concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

-

The selectivity is then calculated as the ratio of the IC50 for the off-target kinase (JAK3) to the IC50 for the on-target kinase (JAK1).

-

Figure 2: General workflow for a biochemical kinase inhibition assay.

Structural Basis and Therapeutic Implications of Selectivity

The selectivity of oclacitinib for JAK1 over other JAK family members, particularly JAK3, is a key determinant of its therapeutic window. While specific structural studies detailing the binding of oclacitinib to the ATP-binding pockets of canine JAK1 and JAK3 are not extensively published, the observed selectivity is likely due to subtle differences in the amino acid residues lining these pockets. These differences can create more favorable interactions for the inhibitor with one kinase over another.

The preferential inhibition of JAK1 is therapeutically advantageous for treating allergic skin diseases.[7] By targeting JAK1, oclacitinib effectively dampens the signaling of a broad range of cytokines implicated in inflammation and pruritus.[6][7] The lower potency against JAK3 and, importantly, JAK2, minimizes off-target effects.[8] Less potent inhibition of JAK2 is particularly significant as it reduces the risk of adverse effects on hematopoiesis, which is regulated by JAK2-dependent cytokines.[6][8] Similarly, while JAK3 is involved in immune responses, the relative sparing of JAK3 inhibition may contribute to a more favorable safety profile compared to less selective JAK inhibitors.

Conclusion

This compound is a selective inhibitor of the Janus kinase family, with a clear preference for JAK1 over JAK3, as demonstrated by both biochemical and cellular assays.[7][13] This selectivity is a cornerstone of its mechanism of action, allowing for the targeted inhibition of key pro-inflammatory and pruritogenic cytokine pathways while minimizing effects on other essential signaling cascades, such as JAK2-mediated hematopoiesis.[6][8] A thorough understanding of its selectivity profile, derived from rigorous experimental methodologies, is crucial for researchers and drug development professionals working to advance the field of targeted immunomodulatory therapies.

References

- Gonzales AJ, et al. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2qV9RAxWm2LFa0n401hRrzC-pv_C1NnMvsOxOnK6ZeD9Dw5QilDiw2EiXAJ_smfUsfkaYvxMR-LitcR3mhgPRif-2fpMRUnJEZ76Cse7z30fhG2AAfuQVuMed9E8go11EoHBh4c27Y2Be3g==]

- Cosgrove SB, et al. A review of oclacitinib and its clinical applications. Today's Veterinary Practice. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLLSfyGUKWJx7wLP5PoYuZw3-TlYlC5kBDfB3C-R4FfCnbgB341Stq_0Dr9wmrgmPwp-IH8ZxRUC88JK3OCCAbVD7v3Kg_K7xL9N7rsHpNxlS4mdArKMzVrv6rZQc-YxYw0-YyYhI-ZQLCsRfwJVuH8xVX4D28FqAn1XjLQKm4byRa-Wg8qpOMjhDGlrKWGYkmtdtJpw==]

- Gonzales AJ, et al. Inhibitory activity of oclacitinib against Janus kinase (JAK) family... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwVkCojgVz0XJg4fZW6HPS_UKfJ9kJSlpc3usa1A7FBxm7uxFTsOm74lXFEWKG66N7UsYg5qOfSs1JW8EtU_uKi0s5Pfvk24W2AN3QTfb03W7Uw0vPBV_Cs27SWWuEHyaqdXPBcW0EgZ7xzq60sNT6EorG8sD9VVZGEsVOancwRa1bFy59rU-aIVeE5CBjj9QQi43t2l8ScTtjy9O_xuP6BgwurOIuR53R90AucJhzvOK5Rby286OY1Eiz]

- Collard WT, et al. The pharmacokinetics of this compound, a Janus kinase inhibitor, in the dog. Journal of Veterinary Pharmacology and Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFes0x7RRFGXkOeUkf2eJD8RKYJhdpkimx7ubRAsF3v9nSJDRoQQY4nXtsOGvhBy2nP_CyHsu-U4T-fkah5iK-m1b4_HLIJ3p0Hjw9CM1oTgKouVS8f9Cnv1YvbBIWD9oV-zX3ue07-rwUk-U2SjVRFM4Uu4pSGiOVFPec5iJWXpJGVeK4Ylg_4gaDFAtBgTjp4VW9804ssoYm95GlaIvqs7Rbtepr6joDthboMst_eY8h97DTnxoLK5MUGkw=]

- Cosgrove SB, et al. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs. Veterinary Medicine and Science. [https://vertexaisearch.cloud.google.

- Gonzales AJ, et al. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhV8uvF8YAI6vOwBYV8sUKBBFEzo4n6NTkNsQOI-NdcwgdAW0J1hnRdQca4t32oVq3xkJEy20TgsO2WMlnLDQo-WrdKJq9fbpNuwTzvCj12bGwAjWLFPNQJ1yQ-_0QgPAkIlo=]

- Al-Horani RA, et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXS8A55Nzz98zoQ6u4_Ct7G-5w2aKLNyWkhIC-3ta5mL9Ir8XN3QcQhRHweeIgm3D6vE2-7OhUW29bvhKnUVWzhP0xrz5CWmhCqahtcBVONEZ37TUcc4BM11b1SF-zyxcJ9Aa3qwCU-fCTw==]

- Zoetis Inc. APOQUEL (this compound) Prescribing Information. Zoetis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4isUuUTdEwn-mISKxKr90Ugy2gr0cQJ5VEvvNL0e49clJYtIYQXVitz9qOPJXwxbcdRyH3Mx0alOMB4QLImxk8hrGW2eEFS4OoStAIBxBA1NYiS3EwwzGWSVWVtMwdZhvNsdo6pz8xBpl2TAOvAJGbxswE7gsi22BZ1r2v_MsSr7TlhLdQLGBBaQQIfxfeaMkppAMgM6Jv4u6ZfuhDQ7f3Q==]

- Cosgrove SB, et al. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsykhJdNpDssZLQZR-AGlcestPenpNhVfTY9_QqpGDK3zTigHuorIT2kjJ2TDsIutY9LwaFE5v1XgoFMc9c-DZRWAe4daq81m67IGpqiks9CBswpZnMRErLn_UaEe07RClwYNLeXAS1cx1GJUEMuVZHdLsQpcqyjpfwoeG4mS1rIgsWEaT61nn_PZ82oJCD1G62KNJA_REXP920PB4FdzkvXCNWBqRKg==]

- Fleck TJ, et al. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis. Veterinary Dermatology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3QmN_EI_JCbA_GW9NaTUT05v6U8EgCT3Gn6uJhnBIX-_-plkmTjVcT5fgHg5cftPH4VU7vBEr_TN-tBNtzT7lppSMmihwqe2Imxp3HbIUC4hwv-0ebjJJc7iV_J3QTGAf0g4=]

- Various Authors. Oclacitinib. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEALHVDidY9oxbOuYO25yGaTKmdwlSg5ldjB2Q-Yw7pK0nv8cEmb3-9tvR_QHghZ7hFoINhT5FgSSyb2fFUdNVFbfFaafFVj1WrVHEfd5XPfNhKNONesYPzjn5w-sJPaID6hwI=]

- Collard WT, et al. The pharmacokinetics of this compound, a Janus kinase inhibitor, in the dog. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn4BWvEJANQ5JOi1rf67F6iclXpk2PJh4QB8Tf0ah-fGS4ZWfdMOxqSC6cFgytjfGRSJLiJQIV-MSkhSaNN8P4VG5em8soDGmqSCRJ3BZFnkA3Z6BIwjxwHCzp0IM7hvkb9L_Q3stqOp_B2LXJdlvw8PoHQnMeIWGrc2xTdIa-FH1jcySAyJmRkLrrK8fcaKHc4_c9z5eFxtv5FlViGyP4a2Y2xQeC0D5-UnDXEEZV7_yoo4ihqVfCG6fDlBXnJmwsGXyahg976fxdjRc=]

- Traves PG, et al. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwRnIOqgMp8szMmjOzIzXMqSJcsDKt2vFLdLdJO6SKKlHA7bK0T732bWQFkFwXRZmg6bHnzKQqxCMc0bYYrZLlHwZdgzZN7LEtOKrBmLrMOZRx7mebbJI1wQzJIH0pxntv9zq7agZTh-UGvA==]

- Marsella R, et al. Oclacitinib 10 years later: lessons learned and directions for the future. Journal of the American Veterinary Medical Association. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTWkIQjUwwCwEv9ZJaZoIveRSwGicmq0S-Y40cPhdVPeu1fle2TVTaifiTQ0Y9xeAhK9wzeSOfFhcO9fsOT6GEnhxWahfy2WuiAbYOcSY5-k0i_62CkZijoNBeF0QQieA0Jvo=]

- Mallurwar SR, et al. Clinical perspectives of Janus Kinase Inhibitors: A review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy1LYUm6cnbmOURDbO9gMNQiwNBAz3MewvKqPKZ9FxChsQXwxe_TODq0TUMPup6BoqnyAskN6FRjXdjtsmtxzYc4R-EoGSCGV9EYq1WujCViacw4AVX9VNF7gTemGJmePiRCqD7lB5iAre-RLKi7IZX-ZGR7BH-rrgEk_XCVDKLn9ZnPGx_xzSkWNd7UC0sA603ZxLOvqEFHNq5UcAhM5X4E53CfZP]

- Stump KL, et al. Biochemical and cellular characterization of a selective Janus kinase 2... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9yHZcuMnzMJExZqZxgxXxZAwfvSSQNdoclXAZTx_upVXOJDBOJqfhrMCy0jV-U9dSRH3HlZaJWVMMUdGUp5MxEu5Fg_YM3wtWKF2Ilfn_E0bSBQzBqxCufVQthOf8msbpBV6Lz_nvqN105ZgfYBf_q0ASMBe9MvSCoUiO4siqZLw9j8O1kbVjRahnJy0mqEkWd8AhnOTtD96PXoZsgcp37t_rCDnz5SOlz84ySCQ5rchmJpZdyiqhvQtge9XY-FyRmjU=]

- Marsella R, et al. Oclacitinib 10 years later: lessons learned and directions for the future in. AVMA Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCtGkxd7r7MSZiE5Tehtq-3pxqRqM4fQx47WG0FTmlBWsOt7mMDEblPvqTq_Y3OoTGbEU_AIPlQWvJNBHJn0pAQAFj1plEpdsejaWUGzbySvwtNZAp-8IbVlHvWGnTW4YIDc3cOt-GMp-LyxLGtk59EruggfcciRlsZpRePAOAKaO-8XDHhrc=]

- Selleck Chemicals. JAK2 Selective Inhibitors. Selleckchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj-FEGcIUo0BLyWami73_SQ7FIE_NbCKcKu_UXDZXEZtNn4cn-W6lL_vWoPOvUz-Qh3qaXHZXPzvCCU3sADiHfqqkRt1KGsjkGpewWnCSN5OZNHO5WtV5CWAV3ZTFCFv_bZaB2MZlPg1lxKrFVt63X5fFD]

- Various Authors. IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK8lX9omTHGq9G6ydyYBRfO7oP6daUNdIdTIkOx6zTmpz7nIBgpPry-wy69oOq_u8c6uCZiW2dlvNJ7OuWdNx-V0JdY3yI4kC_JkJyVALTsH564TboubpQuByV4D3bgyqbHKoK5IfWaqlsGKBFiwrxQF_rgrKY-THvTE0QGdhlHBo4JfpagOYOaCoUtXrcc-BLZ79vlCSP_ki-yUvIC_ZbZZvzJSMj1PuKivk28iLaDnmuZbneO5w=]

- Craiglow BG, et al. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJWc6zfyuEqfvQccMKWggr_CPkaw75mz4F2WqON68Tt03McNPNfO55M__sK1x1mk7_hq1rwnUVhALXuNg8ux5zSpp5JdXWX1fBCN1a0L9PZqUdd-A_yxyiMwOH4czW0Rqs7Y=]

- Various Authors. Customer reviews for Apoquel (Oclacitinib) Tablets for Dogs, 16mg. Walmart.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4XY9BQAk1x5r7EsQdK7w4uxTU1XhmXEniWxsv6nFHZos5ibLD2NZROI1EVOoTVlj-2Fh5fG_g0zNWCl0qWQjfzu8FPSjUhNSptKJ-whkKj2jQj5KpCZi86xiMFB-7ugH2TiebzkhnERXGwf0=]

- Nakashima C, et al. Exploring the role of Janus kinase (JAK) in atopic dermatitis: a review of molecular mechanisms and therapeutic strategies. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpJ843NY720EhZ47OzoV2l89jvGOLyn3L6AcC0WUW3Q9koZfzRk31ePXQxEPm5pm21J3FUAV2WcQOuL5cgbnGiRffENvcmy_FYvRywu9YxEpeClJ8SBcI5oDm2965DPtDvw2nHAH6go6GF5NEwTFSM3uaMM1hlbCfyRKzu]

- Damsky W, et al. Janus Kinase and Tyrosine Kinase Inhibitors in Dermatology. Skin Therapy Letter. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAO2RRvp-YsVudRYSpEPDmLYnpsiQ6oXI_gnxrbvk8pDtCWLCSbq06BCe_0H2fYdFZFYTe6DVOIWLcJaLETW-MGVS_f5NrYCRcq6l-s_G70_dsQj-con4pcgqxCgpIDtOgd5d4rFw2iJX9c8iN2zRBaPej--Us8l-C3Qq4cXxgHj4KPjCr7-tFAPyZBTn4HZc=]

- Various Authors. Jak inhibitors and their selectivity profile. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5EF5tKaEdhppm_6KW1O14zeTRXEwNYhSIaq0b6yf1VkKGFueLTkqVKAgQRqe9lq85qgNQVzY2cOm8U_gLboFHhtaO2UhBOP-vG0UrTABnF7JiV64_gY5qZM1BwLogID3fxcR-U7hccOeDM1zbPylp7f5G6vMACoAzkPskCpnQvjRr5btsQqJwDLof7qKTiHEgJ7WvrLjc0rg=]

- Rynhoud H, et al. The effects of oclacitinib treatment on antimicrobial usage in allergic dogs in primary practice: an Australia wide case-control study. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvtYgR5MaFx6ZcmDqy5x-u0AkwGnP3lBgXV3l_k2eduY7nG0dKXsbFZ4XOrk2L7ciVF_TTvKrZTFMknPWGx6aGWuRStm0VJ0rkVvSSpCEXNgVvMY32XlPij_CrilzxANQBgdFZhg0Qi94EvjrIliCIFUsZ_r8DCvH73UqDFrmVPXrTnCT_gqnSTuINV4CJmnaOc-ZXC5ijgOhWZVkotkB7ZEiIoKRzAn5q91mqR-pXcB7bvjUdI1x2VafjOC1ZBGyIOBGXkDOzpPIuZxmgkpuqKYzLDr3X9wSh93Sotjh9L2HFspwUCN9YGZ5bD___MWdhK54=]

- Tanaka Y. JAK inhibitors ∼ overview∼. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEcLQq3ag-qC3ZMHN-UYZlsEER5bTDdfc4ydr6FXrJC4Q4cAQLsNUvW39Y0EbzQOBYKu-svh4v-xIia-blvYJVXDxWgPAtraIVBpzUuaiqONI2ewVDOOvAB3RcSea8oOMk0Svg_eqw9eDM8bO6CN1lQzqvU06AKaxX0esw]

Sources

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zoetisus.com [zoetisus.com]

- 9. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oclacitinib - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cytokine Inhibition Profile of Oclacitinib Maleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oclacitinib maleate, the active pharmaceutical ingredient in Apoquel®, is a selective Janus kinase (JAK) inhibitor that has revolutionized the management of allergic dermatitis in veterinary medicine. Its therapeutic success is rooted in a precise mechanism of action: the targeted inhibition of the JAK-STAT signaling pathway. This guide provides a comprehensive technical overview of oclacitinib's biochemical and cellular activity. We will dissect its specific inhibitory effects on the JAK enzyme family, detail the resulting cytokine inhibition profile, and provide validated experimental protocols for researchers to characterize these effects. By linking the molecular inhibition profile to its clinical efficacy, this document serves as a foundational resource for professionals engaged in inflammation research and drug development.

The Janus Kinase (JAK)-STAT Signaling Pathway: A Central Hub for Cytokine Action

To appreciate the targeted action of oclacitinib, one must first understand its target: the JAK-STAT signaling pathway. This cascade is a principal mechanism for a vast array of over 50 cytokines, growth factors, and hormones to transmit extracellular signals into the cell nucleus, ultimately regulating gene transcription.[1][2]

The pathway is initiated when a cytokine binds to its specific cell surface receptor, causing the receptor units to dimerize.[3] This conformational change brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites on the receptor by phosphorylating key tyrosine residues. Signal Transducers and Activators of Transcription (STATs) are recruited to these sites, where they are, in turn, phosphorylated by the JAKs.[4][5] This final phosphorylation event causes the STATs to dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of genes involved in inflammation, immunity, and pruritus.[3][5] The JAK family consists of four members—JAK1, JAK2, JAK3, and TYK2—which pair in various combinations depending on the cytokine receptor, providing a degree of signaling specificity.[2]

Caption: The canonical JAK-STAT signaling cascade.

Oclacitinib's Potency and Selectivity: A Detailed Inhibition Profile

Oclacitinib is a selective inhibitor that competitively binds to the ATP-binding pocket of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[4] Its efficacy is defined by its specific inhibitory profile against the different JAK family members.

Biochemical Potency

In isolated enzyme systems, oclacitinib demonstrates a clear preference for JAK1.[6][7][8] This selectivity is critical to its therapeutic action, as JAK1 is the key signaling partner for many cytokines implicated in allergy, inflammation, and pruritus.[6][7][9]

Table 1: Oclacitinib Inhibitory Activity (IC₅₀) Against Isolated JAK Enzymes

| JAK Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. JAK1) |

|---|---|---|

| JAK1 | 10 | 1.0x |

| JAK2 | 18 | 1.8x |

| TYK2 | 84 | 8.4x |

| JAK3 | 99 | 9.9x |

Source: Data compiled from Gonzales et al., 2014.[6][8]

This biochemical profile reveals that while oclacitinib can inhibit all JAKs, it is most potent against JAK1, showing nearly 10-fold greater selectivity for JAK1 over JAK3.[6][8] Importantly, oclacitinib shows minimal activity against a wide panel of other non-JAK kinases, highlighting its targeted nature.[6][7][10]

Cellular Cytokine Inhibition

The biochemical preference for JAK1 translates directly into the functional inhibition of specific cytokine pathways in cellular assays. Oclacitinib potently inhibits cytokines that rely on JAK1 for signal transduction.[6][7][11]

Table 2: Oclacitinib Functional Inhibition (IC₅₀) of Key Cytokine Pathways

| Cytokine | Primary Function(s) | JAK Pairing | IC₅₀ (nM) |

|---|---|---|---|

| IL-31 | Pruritus (Itch), Inflammation | JAK1 / JAK2 | 99 |

| IL-2 | T-cell proliferation, Inflammation | JAK1 / JAK3 | 249 |

| IL-4 | T-cell differentiation (Th2), Allergy | JAK1 / JAK3 | 147 |

| IL-6 | Pro-inflammatory, Acute phase response | JAK1 / JAK2 / TYK2 | 211 |

| IL-13 | Allergy, Inflammation | JAK1 / JAK2 / TYK2 | 36 |

| EPO | Hematopoiesis (Red Blood Cells) | JAK2 / JAK2 | >1000 |

| GM-CSF | Hematopoiesis (Granulocytes/Macrophages) | JAK2 / JAK2 | >1000 |

Source: Data compiled from Gonzales et al., 2014.[6][10][11]

The data clearly demonstrate that oclacitinib effectively blocks the function of key pruritogenic and pro-inflammatory cytokines such as IL-31, IL-4, IL-6, and IL-13 at therapeutically relevant concentrations.[6][7][11] Conversely, it has minimal impact on cytokines that signal primarily through JAK2 homodimers, such as erythropoietin (EPO) and GM-CSF, which are crucial for normal hematopoietic function.[6][7][11] This selectivity underpins the favorable safety profile of oclacitinib compared to less selective pan-JAK inhibitors.[2][12]

Caption: Oclacitinib's mechanism of JAK1 inhibition.

Methodologies for Determining Cytokine Inhibition Profiles

Validating the activity and selectivity of a JAK inhibitor requires a multi-tiered approach, moving from pure biochemical systems to complex cellular environments. The following protocols provide a framework for this characterization.

Protocol 1: In Vitro Biochemical Kinase Assay

-

Objective: To determine the direct inhibitory activity and IC₅₀ value of a test compound against an isolated, recombinant JAK enzyme.

-

Causality & Rationale: This assay is the most direct method to quantify the affinity between an inhibitor and its kinase target, free from the complexities of cell membranes, metabolism, or off-target cellular effects.[13][14] It is the foundational experiment for establishing potency and selectivity. A luminescence-based assay measuring ATP consumption (e.g., ADP-Glo™) is a common and robust format.[15]

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in an appropriate solvent like DMSO. Spot 1 µL of each concentration into a 384-well assay plate.

-

Enzyme/Substrate Preparation: Prepare a 2X solution of the recombinant JAK enzyme (e.g., JAK1) and a suitable peptide substrate in a kinase assay buffer. The enzyme concentration should be empirically determined to ensure the reaction proceeds within the linear range of the assay.

-

Incubation: Add 5 µL of the 2X enzyme/substrate mix to each well containing the test compound. Allow the compound and enzyme to incubate for 15-20 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) of the enzyme for accurate IC₅₀ determination of ATP-competitive inhibitors.[15] Incubate for 60 minutes at room temperature.

-

Signal Detection: Terminate the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's protocol. This involves converting the generated ADP back to ATP and measuring the subsequent light output from a luciferase reaction.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[15]

-

Protocol 2: Cell-Based Phospho-STAT (pSTAT) Inhibition Assay

-

Objective: To measure the functional inhibition of cytokine-induced STAT phosphorylation within a living cell, confirming the compound is cell-permeable and active in a biological context.

-

Causality & Rationale: While a biochemical assay confirms direct enzyme inhibition, this assay validates that the inhibitor can reach its intracellular target and prevent the downstream signaling event (STAT phosphorylation) that is crucial for cytokine function. This bridges the gap between biochemical potency and physiological effect. Flow cytometry is a high-throughput method for this analysis.[16][17]

-

Methodology:

-

Cell Culture: Culture a cytokine-responsive cell line (e.g., canine whole blood or peripheral blood mononuclear cells) under standard conditions.

-

Inhibitor Pre-incubation: Aliquot 100 µL of cells into a 96-well plate. Add the test compound (oclacitinib) at various concentrations and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

Cytokine Stimulation: Stimulate the cells by adding a specific cytokine (e.g., 100 ng/mL of recombinant canine IL-31) for a short period (e.g., 15 minutes) at 37°C.[16] Include an unstimulated control.

-

Fixation and Permeabilization: Immediately fix the cells to preserve the phosphorylation state using a formaldehyde-based buffer. Subsequently, permeabilize the cells with a gentle detergent (e.g., methanol or a commercial kit) to allow antibody access to intracellular proteins.

-

Immunostaining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., PE-conjugated anti-pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD4) to identify specific cell populations.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

-

Data Analysis: Calculate the percent inhibition of the cytokine-induced pSTAT signal for each oclacitinib concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by plotting inhibition versus log concentration.

-

Caption: Workflow for a cell-based pSTAT inhibition assay.

Translating the Inhibition Profile to Clinical Efficacy

The specific cytokine inhibition profile of oclacitinib is the direct cause of its rapid and potent clinical effects in canine allergic dermatitis.

-

Rapid Pruritus Relief: The swift reduction in itching, often seen within hours of administration, is primarily attributed to the potent inhibition of the IL-31 pathway.[9][10][12] IL-31 is a key pruritogenic cytokine that signals through a JAK1/JAK2-dependent receptor on sensory neurons. By blocking this signal, oclacitinib effectively turns off the "itch" signal at its source.[10][12]

-

Reduction of Inflammation: The broader anti-inflammatory effects, leading to the resolution of skin lesions, are a result of inhibiting multiple JAK1-dependent cytokines.[9] Inhibition of IL-4 and IL-13 dampens the Th2-driven allergic response, while inhibition of IL-2 and IL-6 reduces T-cell proliferation and acute inflammatory responses, respectively.[6][18]

-

Favorable Safety Profile: The selectivity for JAK1 over JAK2 is clinically significant. By largely sparing JAK2-dependent pathways at therapeutic doses, oclacitinib avoids significant disruption of hematopoiesis (red and white blood cell production), a known risk with less selective JAK inhibitors.[2][18]

Conclusion and Future Directions

This compound possesses a well-defined cytokine inhibition profile characterized by potent and selective inhibition of the Janus kinase 1 enzyme. This selectivity translates into the functional blockade of key pro-inflammatory and pruritogenic cytokines, most notably IL-31, IL-4, IL-6, and IL-13, while sparing essential hematopoietic pathways. The methodologies outlined in this guide provide a robust framework for researchers to further investigate oclacitinib and develop novel kinase inhibitors. Future research may focus on exploring the full therapeutic potential of this inhibition profile in other inflammatory conditions and further refining the selectivity of next-generation JAK inhibitors to maximize efficacy and safety.

References

-

Gonzales AJ, Wren JA, Fleck TJ, et al. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Gonzales AJ, Bowman JW, Fici GJ, et al. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. PubMed. [Link]

-

Zoetis. Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Zoetis. [Link]

-

ResearchGate. Inhibitory activity of oclacitinib against Janus kinase (JAK) family members in isolated enzyme systems. ResearchGate. [Link]

-

Kocaturk M, Tvarijonaviciute A, Ceron JJ, et al. Investigation of the effects of this compound on clinical improvement and serum cytokine levels in dogs with atopic dermatitis. Polish Journal of Veterinary Sciences. [Link]

-

Mahabir SP, Breen T, Drake L, et al. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis. PubMed. [Link]

-

Qingmu. Oclacitinib API: An Overview for Veterinary and Human Applications. Qingmu. [Link]

-

L-G, S. In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

-

Funnell, A. In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

-

Wikipedia. Oclacitinib. Wikipedia. [Link]

-

Marsella R, Messamore J, Gonzales A, et al. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs. PMC - NIH. [Link]

-

Collard WT, King VL, Feneran AN, et al. The pharmacokinetics of this compound, a Janus kinase inhibitor, in the dog. ResearchGate. [Link]

-

Le-Quellec A, Dupuy A, Garaud P, et al. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Oxford Academic. [Link]

-

Meyer SC, Keller MD, Woods BA, et al. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Cancer Discovery. [Link]

-

ResearchGate. JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation events. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. qingmupharm.com [qingmupharm.com]

- 5. Phospho-Stat Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zoetisus.com [zoetisus.com]

- 11. zoetis.cl [zoetis.cl]

- 12. nbinno.com [nbinno.com]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Oclacitinib - Wikipedia [en.wikipedia.org]

Oclacitinib Maleate and its Modulatory Effects on T-Cell Proliferation: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Oclacitinib maleate (marketed as Apoquel®) is a selective Janus kinase (JAK) inhibitor that has revolutionized the treatment of allergic dermatitis in veterinary medicine.[1][2][3] Its efficacy is rooted in the modulation of the immune system, specifically by inhibiting the function of key cytokines that drive inflammation and pruritus.[4][5] For researchers and drug development professionals, understanding the precise effects of oclacitinib on fundamental immune processes, such as T-cell proliferation, is critical. This guide provides a deep dive into the core mechanism of oclacitinib, its concentration-dependent effects on T-lymphocyte proliferation, and a detailed, field-proven protocol for its in-vitro evaluation. We will explore the causality behind its immunomodulatory actions, present its quantitative inhibitory profile, and offer a framework for rigorous, self-validating experimental design.

The Core Mechanism: Selective Interruption of the JAK-STAT Signaling Superhighway

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines, crucial for immunity, hematopoiesis, and inflammation.[6][7] T-lymphocyte activation, differentiation, and proliferation are heavily dependent on cytokines that utilize this pathway.

Oclacitinib functions as a competitive inhibitor at the ATP-binding site of JAK enzymes.[8] Its therapeutic efficacy is derived from its preferential inhibition of JAK1 .[8][9][10][11] This selectivity is key; by targeting JAK1, oclacitinib potently disrupts the signaling of cytokines involved in allergy, inflammation, and pruritus, such as Interleukin-2 (IL-2), IL-4, IL-6, IL-13, and IL-31.[9][10][12] These cytokines primarily signal through receptor complexes that require JAK1.[9] In contrast, it has a lesser effect on cytokines dependent on JAK2, which are critical for hematopoiesis, thus offering a more targeted immunomodulatory effect compared to less selective inhibitors or broad-spectrum immunosuppressants like glucocorticoids.[5][7][12][13]

The process is as follows:

-

A cytokine (e.g., IL-2) binds to its corresponding cell surface receptor.

-

This binding event brings the associated JAKs (e.g., JAK1 and JAK3 for the IL-2 receptor) into close proximity, leading to their auto-phosphorylation and activation.

-

The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor itself.

-

These phosphorylated sites serve as docking stations for STAT proteins.

-

STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.

-

Inside the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of target genes responsible for cellular responses like proliferation and differentiation.

Oclacitinib exerts its effect at Step 2 , preventing the phosphorylation and activation of JAKs, thereby halting the entire downstream signaling cascade.

Methodology

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (e.g., canine or human) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the isolated cells twice with phosphate-buffered saline (PBS).

-

Perform a cell count and assess viability (e.g., via trypan blue exclusion).

-

-

CFSE Labeling (Causality Note):

-

Resuspend cells at a high concentration (e.g., 20 x 10⁶ cells/mL) in pre-warmed PBS containing a low concentration of protein (e.g., 0.1% FBS). Rationale: A low protein concentration is critical to prevent the CFSE from binding to serum proteins instead of intracellular proteins. [14] * Add CFSE stock solution (in DMSO) to a final concentration of 1-5 µM. The optimal concentration must be determined empirically for the cell type to maximize signal without inducing toxicity. [15] * Incubate for 8-10 minutes at room temperature, protected from light. [14] * Quench the labeling reaction by adding an equal volume of cold, complete culture medium containing 10% FBS. Rationale: The high concentration of serum proteins will bind any remaining free CFSE.

-

Wash the cells three times with complete medium to remove all unbound CFSE.

-

-

Cell Culture and Treatment (Self-Validation Note):

-

Resuspend the labeled cells in complete culture medium (e.g., RPMI-1640 + 10% FBS, 1% Pen/Strep, 2-ME) at 1-2 x 10⁶ cells/mL.

-

Plate 100-200 µL of cell suspension per well in a 96-well U-bottom plate.

-

Prepare treatment conditions. A robust experiment includes:

-

Negative Control: Unstimulated cells (medium only).

-

Vehicle Control: Cells stimulated with a T-cell mitogen (e.g., Con A or anti-CD3/CD28 beads) + vehicle (e.g., DMSO at the same final concentration as the drug wells).

-

Positive Control: Stimulated cells + a known proliferation inhibitor (e.g., Ciclosporin).

-

Test Article: Stimulated cells + a serial dilution of this compound.

-

-

Add treatments to the appropriate wells.

-

-

Incubation & Harvest:

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells by centrifugation.

-

-

Staining and Flow Cytometry:

-

Stain cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

-

Crucially, add a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain). Rationale: This allows you to gate on live cells only, distinguishing a true anti-proliferative effect from a cytotoxic one.

-

Acquire samples on a flow cytometer. Ensure the FITC or equivalent channel is used to detect the CFSE signal.

-

-

Data Analysis:

-

Gate on live, single lymphocytes, and then on CD4+ and CD8+ populations.

-

Analyze the CFSE histogram for each population. The unstimulated control will show a single bright peak (Generation 0). The stimulated vehicle control will show multiple peaks, each representing a successive cell division.

-

Use flow cytometry software with a proliferation modeling algorithm to calculate metrics such as the division index (average number of divisions for all cells) and proliferation index (average number of divisions for only the cells that divided).

-

Conclusion and Future Directions

This compound exerts a clear, concentration-dependent inhibitory effect on T-cell proliferation. This action is a direct and predictable consequence of its primary mechanism: the selective inhibition of JAK1 and the subsequent blockade of essential cytokine signaling pathways, most notably the IL-2 pathway. While therapeutic doses are finely tuned to control allergic inflammation with minimal impact on mitogen-driven proliferation, higher concentrations reveal potent immunosuppressive capabilities, including the induction of T-cell apoptosis. [16][17] For drug development professionals, oclacitinib serves as a benchmark for targeted immunomodulation. The experimental framework provided here offers a robust method for evaluating similar compounds, emphasizing the importance of dose-response characterization and distinguishing anti-proliferative from cytotoxic effects.

Future research should focus on the long-term immunological consequences of chronic JAK1 inhibition, its effects on the development and maintenance of T-cell memory, and a deeper exploration of its paradoxical effects on regulatory T-cell populations, which could open new therapeutic avenues. [18]

References

-

Gonzales AJ, et al. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

PubMed. (2014). Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. [Link]

-

Quah, B. J., et al. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. Nature Protocols. [Link]

-

ResearchGate. (2014). Inhibitory activity of oclacitinib against Janus kinase (JAK) family members and cytokines in canine and human cell-based assays. [Link]

-

Jasiecka-Mikołajczyk, A., et al. (2021). Oclacitinib, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells. Molecules. [Link]

-

Gett, A. V., & Hodgkin, P. D. (2007). Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data. Nature Protocols. [Link]

-

Borrego, F., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology. [Link]

-

Kosciolek, P., et al. (2020). Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis. BMC Veterinary Research. [Link]

-

Gürbüz, E., et al. (2023). Investigation of the effects of this compound on clinical improvement and serum cytokine levels in dogs with atopic dermatitis. Turkish Journal of Veterinary and Animal Sciences. [Link]

-

Gonzales, A. J., et al. (2016). Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis. Veterinary Dermatology. [Link]

-

University of Pennsylvania. CFSE Staining Protocol. [Link]

-

Clinician's Brief. (2014). Oclacitinib. [Link]

-

Banovic, F., et al. (2019). Immunomodulatory in vitro effects of oclacitinib on canine T-cell proliferation and cytokine production. Veterinary Dermatology. [Link]

-

U.S. Food and Drug Administration. (1999). Immunotoxicity Testing Guidance. [Link]

-

National Toxicology Program. (2023). FDA guidance on nonclinical evaluation of immunotoxicity. [Link]

-

European Medicines Agency. APOQUEL, INN-oclacitinib maleate: Summary of Product Characteristics. [Link]

-

U.S. Food and Drug Administration. (2023). Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals: Guidance for Industry. [Link]

-

Maślanka, T., et al. (2018). Oclacitinib depletes canine CD4+ and CD8+ T cells in vitro. Research in Veterinary Science. [Link]

-

Regulatory Affairs Professionals Society. (2020). FDA Consolidates Nonclinical Immunotoxicity Evaluation Guidance. [Link]

-

Plumb's. (2015). This compound. [Link]

Sources

- 1. medycynawet.edu.pl [medycynawet.edu.pl]

- 2. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apoquel.mx [apoquel.mx]

- 4. ec.europa.eu [ec.europa.eu]

- 5. zoetisus.com [zoetisus.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oclacitinib|JAK Inhibitor|Research Use Only [benchchem.com]

- 9. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. Oclacitinib [cliniciansbrief.com]

- 13. zoetisus.com [zoetisus.com]

- 14. bu.edu [bu.edu]

- 15. sanguinebio.com [sanguinebio.com]

- 16. Immunomodulatory in vitro effects of oclacitinib on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oclacitinib depletes canine CD4+ and CD8+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research-Scale Synthesis of Oclacitinib Maleate

This guide provides an in-depth exploration of the chemical synthesis of Oclacitinib maleate, a selective Janus kinase (JAK) inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthetic pathways, key strategic considerations, and robust analytical validation required for the laboratory-scale preparation of this active pharmaceutical ingredient (API). The methodologies presented herein are a synthesis of information from key patents and scientific literature, intended to provide a practical framework for research and development.

Introduction: The Rationale for Oclacitinib and Its Synthesis

Oclacitinib is a pivotal therapeutic agent, primarily in veterinary medicine, for the management of allergic dermatitis.[1][2] Its mechanism of action involves the selective inhibition of JAK1 and JAK3, which are integral components of the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of numerous pro-inflammatory and pruritogenic cytokines.[4] By inhibiting JAK1, Oclacitinib effectively dampens the signaling of cytokines such as IL-2, IL-4, IL-6, IL-13, and notably IL-31, a key mediator of pruritus.[3][4] The targeted nature of Oclacitinib offers a significant advantage over broader-spectrum immunosuppressants.

The synthesis of Oclacitinib, and its subsequent formulation as a maleate salt to enhance solubility and bioavailability, is a multi-step process requiring careful control of reaction conditions and rigorous purification of intermediates.[1] This guide will detail a convergent synthetic strategy, highlighting the critical transformations and the underlying chemical principles that ensure a successful outcome.

The JAK-STAT Signaling Pathway and Oclacitinib's Mechanism of Action

To appreciate the therapeutic significance of Oclacitinib, it is essential to understand its molecular target. The JAK-STAT pathway is a principal signaling cascade utilized by a multitude of cytokines and growth factors to regulate cellular processes such as inflammation, immunity, and hematopoiesis.

Figure 1: Oclacitinib's inhibition of the JAK-STAT pathway.

Synthetic Strategy and Key Transformations

The synthesis of Oclacitinib can be approached through various routes, as evidenced by the patent literature.[5][6][7] A common and effective strategy involves the coupling of a suitably protected pyrrolo[2,3-d]pyrimidine core with a functionalized cyclohexane moiety. This is followed by deprotection and subsequent derivatization to install the methanesulfonamide group. The final step is the formation of the maleate salt.

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are a composite representation based on procedures outlined in the patent literature.[4][7] Researchers should exercise standard laboratory safety precautions and adapt these procedures as necessary based on their specific experimental setup and analytical observations.

Part 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The key starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be prepared from commercially available precursors. One common method involves the cyclization of a suitable pyrimidine derivative.[8]

Part 2: Synthesis of the Protected Cyclohexane Intermediate

A crucial intermediate is a trans-4-aminocyclohexane derivative with a protected secondary amine. A representative synthesis is outlined below.

Step 1: Reductive Amination

-

To a solution of 4-oxocyclohexanecarboxylic acid in methanol, add a solution of methylamine (40% in water).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure and extract with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 2: Protection of the Secondary Amine

-

Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane.

-

Add a base (e.g., triethylamine) followed by a protecting group precursor (e.g., benzyl chloroformate) at 0 °C.

-

Allow the reaction to proceed at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to afford the protected intermediate, which may require purification by column chromatography.

Part 3: Coupling and Final Synthesis of this compound

Step 1: Nucleophilic Aromatic Substitution

-

In a suitable reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the protected cyclohexane intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate, and heat the mixture to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Deprotection

-

The choice of deprotection method depends on the protecting group used. For a benzyl protecting group, catalytic hydrogenation is effective.

-

Dissolve the coupled product in a solvent such as ethanol or methanol.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Step 3: Methanesulfonylation

-

Dissolve the deprotected amine in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C and add a base such as triethylamine.

-

Slowly add methanesulfonyl chloride and allow the reaction to stir at 0 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and monitor for completion.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield crude Oclacitinib free base. Purification via column chromatography may be necessary.

Step 4: Formation of this compound

-

Dissolve the purified Oclacitinib free base in a suitable solvent, such as a mixture of 1-butanol and water.[7]

-

Add a stoichiometric amount of maleic acid.

-

Stir the mixture at room temperature to allow for salt formation and crystallization.[7]

-

The crystallization can be aided by cooling the mixture.[7]

-

Collect the resulting solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield this compound.[7]

A Self-Validating System: Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a comprehensive suite of analytical techniques must be employed.

| Analytical Technique | Purpose | Typical Results |

| HPLC | Purity assessment and quantification | Purity >99%, retention time consistent with a reference standard. |

| ¹H NMR | Structural confirmation and purity | Chemical shifts and integration values corresponding to the protons of Oclacitinib and maleic acid in a 1:1 ratio.[5][9] |